2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide
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Overview
Description
"2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide" is a compound with potential interest in various chemical and pharmaceutical research areas. Its structure suggests it could be significant in studying molecular interactions and the development of new materials or drugs.
Synthesis Analysis
The synthesis of similar brominated benzamide derivatives typically involves reactions that yield good to high efficiencies. For example, derivatives like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide are synthesized and characterized using X-ray structure characterization, indicating the feasibility of obtaining structurally complex brominated benzamides through established synthetic routes (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of brominated benzamide derivatives is characterized by solid-state analyses such as X-ray diffraction, which reveals detailed information about their crystal packing, hydrogen bonding, and other intermolecular interactions. These interactions are crucial for understanding the compound's stability and reactivity (Saeed et al., 2020).
Scientific Research Applications
Synthesis and Characterization
Novel molecules including esters, hydrazides, and hydrazones of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been synthesized, showcasing the versatility of benzamide derivatives in chemical synthesis. These compounds were characterized using modern physico-chemical methods and exhibited antifungal activity against various organisms, highlighting their potential in developing new antimicrobial agents (Ienascu et al., 2018).
The structural characterization of benzamide derivatives through methods such as X-ray crystallography, Hirshfeld surface analysis, and DFT calculations has been conducted. Such studies not only elucidate the molecular structures of these compounds but also provide insights into their potential interactions and stability, laying the groundwork for further application-driven research (Saeed et al., 2020).
Biological Activities
Certain benzamide derivatives have been identified to induce apoptosis in cancer cell lines, demonstrating the potential of these compounds in therapeutic applications against cancer. This suggests that "2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide" could be explored for its anticancer properties (Imramovský et al., 2013).
Antipathogenic activities have also been observed in similar compounds, where their interactions with bacterial cells were explored. This area of research is critical for developing new antimicrobial agents, especially in tackling biofilm-forming bacteria and other pathogens resistant to conventional treatments (Limban et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-(4-hydroxy-2,6-dimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-9-7-11(18)8-10(2)14(9)17-15(19)12-5-3-4-6-13(12)16/h3-8,18H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQRGZRRVSPJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC=CC=C2Br)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7188298 |
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